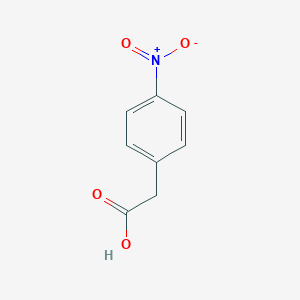

4-Nitrophenylacetic acid

Vue d'ensemble

Description

L'acide p-nitrophénylacétique est un composé organique appartenant à la classe des nitrobenzènes. Il est constitué d'un cycle benzénique substitué par un groupe nitro et une partie acide acétique. Ce composé est connu pour ses applications en synthèse organique, en particulier dans les domaines de la recherche pharmaceutique et biochimique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide p-nitrophénylacétique peut être synthétisé par l'hydrolyse du p-nitrophénylacétonitrile. Le processus implique le mélange du p-nitrophénylacétonitrile avec de l'acide sulfurique concentré et de l'eau, suivi d'un chauffage et d'un reflux pendant 15 minutes. Le mélange réactionnel est ensuite versé dans de l'eau glacée pour précipiter le produit, qui est filtré et recristallisé dans l'eau pour obtenir de l'acide p-nitrophénylacétique avec un rendement supérieur à 92% .

Méthodes de production industrielle : La production industrielle d'acide p-nitrophénylacétique suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, garantissant que le composé répond aux normes requises pour les applications pharmaceutiques et de recherche .

Analyse Des Réactions Chimiques

Types de réactions : L'acide p-nitrophénylacétique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.

Réduction : Le groupe acide carboxylique peut être réduit en alcool.

Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par substitution aromatique nucléophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés en conditions basiques.

Principaux produits :

Oxydation : Acide p-aminophénylacétique.

Réduction : p-Nitrophényléthanol.

Substitution : Divers acides phénylacétiques substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

L'acide p-nitrophénylacétique est largement utilisé dans la recherche scientifique en raison de ses propriétés chimiques polyvalentes. Parmi ses applications, on peut citer :

Chimie : Utilisé comme élément de base en synthèse organique pour la préparation de divers dérivés.

Biologie : Employé dans les dosages enzymatiques pour étudier la cinétique et les mécanismes enzymatiques.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme intermédiaire dans la synthèse de médicaments.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels

5. Mécanisme d'action

Le mécanisme d'action de l'acide p-nitrophénylacétique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il agit comme substrat pour la pénicilline G acylase, une enzyme trouvée dans Escherichia coli. Le composé subit une hydrolyse, libérant du p-nitrophénol, qui peut être surveillé spectrophotométriquement. Cette réaction est utilisée pour étudier la cinétique et l'inhibition enzymatiques .

Composés similaires :

Acide phénylacétique : Il n'a pas de groupe nitro, ce qui le rend moins réactif dans certaines réactions chimiques.

Acide p-nitrobenzoïque : Contient un groupe acide carboxylique directement lié au cycle benzénique, ce qui diffère en termes de réactivité et d'applications.

p-Nitrophényléthanol : A un groupe alcool au lieu d'un acide carboxylique, ce qui conduit à des propriétés chimiques et des utilisations différentes.

Unicité : L'acide p-nitrophénylacétique est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe acide carboxylique, qui confèrent des schémas de réactivité distincts et le rendent précieux dans diverses applications de synthèse et de recherche .

Applications De Recherche Scientifique

p-Nitrophenylacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

Biology: Employed in enzyme assays to study enzyme kinetics and mechanisms.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of p-Nitrophenylacetic acid involves its interaction with specific molecular targets. For instance, it acts as a substrate for penicillin G acylase, an enzyme found in Escherichia coli. The compound undergoes hydrolysis, releasing p-nitrophenol, which can be monitored spectrophotometrically. This reaction is used to study enzyme kinetics and inhibition .

Comparaison Avec Des Composés Similaires

Phenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

p-Nitrobenzoic acid: Contains a carboxylic acid group directly attached to the benzene ring, differing in reactivity and applications.

p-Nitrophenylethanol: Has an alcohol group instead of a carboxylic acid, leading to different chemical properties and uses.

Uniqueness: p-Nitrophenylacetic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct reactivity patterns and make it valuable in various synthetic and research applications .

Activité Biologique

4-Nitrophenylacetic acid (4-NPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its various biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₈H₇NO₄

- Molecular Weight : 181.15 g/mol

- CAS Number : 104-03-0

- Melting Point : 153 °C

This compound exhibits several mechanisms of biological activity:

-

Antibacterial Activity :

- 4-NPA has shown effectiveness against various bacterial strains. Research indicates that it can inhibit the growth of Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus due to the presence of hydroxyl and nitro groups in its structure, which play a crucial role in its antibacterial properties .

- Enzyme Inhibition :

- Gene Expression Modulation :

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 50 µg/mL | Disruption of cell membrane integrity |

| Salmonella enteritidis | 30 µg/mL | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 40 µg/mL | Interference with protein synthesis |

Study on Antibacterial Properties

A methanol extract from yellow mustard seeds containing 4-NPA exhibited significant antibacterial activity against the aforementioned strains. The structure-activity relationship indicated that the nitro and hydroxyl groups were critical for this activity .

Enzyme Interaction Studies

Research has highlighted that 4-NPA acts as a substrate for carboxylesterases, leading to its hydrolysis into less toxic metabolites. This property has implications for drug design, particularly in improving the pharmacokinetic profiles of ester-containing drugs .

Toxicity and Safety Profile

While 4-NPA has beneficial biological activities, its safety profile is crucial for therapeutic applications. Current studies suggest moderate toxicity levels; however, further research is necessary to fully understand its safety in clinical settings. The compound is not approved for clinical use but remains under investigation for potential pharmaceutical applications .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBADLXQNJCMBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059289 | |

| Record name | 4-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | p-Nitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000291 [mmHg] | |

| Record name | p-Nitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-03-0 | |

| Record name | (4-Nitrophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenylacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-nitrophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB4P626RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-nitrophenylacetic acid?

A1: this compound is represented by the molecular formula C8H7NO4 and has a molecular weight of 181.15 g/mol. []

Q2: Which spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers frequently utilize Infrared (IR) spectroscopy and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to elucidate the structural features of this compound. [, ]

Q3: What is known about the crystal structure of this compound?

A3: this compound exists in at least two polymorphic forms: orthorhombic and monoclinic. [] The monoclinic form exhibits a distinct molecular conformation where the carboxylic acid group is nearly perpendicular to the aromatic ring, differing from the orthorhombic form. [] Both polymorphs demonstrate characteristic hydrogen-bonded carboxylic acid dimeric pairs. []

Q4: How does the solubility of this compound vary in different solvents?

A4: Studies have investigated the solubility of this compound across a range of solvents and temperatures. [] These findings contribute to understanding its behavior in various media and its potential applications.

Q5: What type of reaction mechanism is suggested for the hydrolysis of this compound esters?

A5: Evidence supports an E1cB (Elimination Unimolecular conjugate Base) mechanism for the hydrolysis of this compound esters. This mechanism involves the formation of a carbanion intermediate, which is stabilized by the electron-withdrawing nitro group. []

Q6: Can the ketene intermediate proposed in the hydrolysis of this compound esters be trapped?

A6: Yes, when the hydrolysis is conducted in the presence of aniline, the ketene intermediate can be trapped as the corresponding anilide. This trapping provides further support for the E1cB mechanism. []

Q7: Has this compound been used in the synthesis of other compounds?

A7: Absolutely, this compound serves as a versatile building block in organic synthesis. For instance, it has been employed in the preparation of 3-styrylchromones, [] trans-4-nitrostilbenes, [] and benzophenone-based farnesyltransferase inhibitors. []

Q8: Are there any studies exploring the catalytic properties of this compound derivatives?

A8: Research has investigated the use of titanium complexes incorporating this compound derivatives for the electrochemical detection of nitroaromatic pollutants. []

Q9: Have computational methods been applied to study this compound and its derivatives?

A9: Yes, computational studies have explored the conformational preferences of this compound derivatives in different environments. [] Additionally, molecular modeling and docking studies have been conducted to investigate the binding interactions of benzophenone-based farnesyltransferase inhibitors derived from this compound. [] Furthermore, quantum chemical calculations have been used to evaluate the molecular structure of this compound. []

Q10: What is the impact of structural modifications on the activity of this compound derivatives?

A10: Structure-activity relationship (SAR) studies have revealed that modifications to the benzophenone core structure, particularly at the 2-amino group, can significantly influence the inhibitory activity of this compound derivatives against farnesyltransferase. []

Q11: What is known about the metabolism of this compound in different species?

A11: Comparative studies have shown variations in the conjugation patterns of this compound among different species, including humans, monkeys, and rats. [] Taurine conjugation appears to be a significant metabolic pathway in certain species. []

Q12: Has this compound been investigated for any biological activity?

A12: While not a pharmaceutical itself, derivatives of this compound have shown promise as potential farnesyltransferase inhibitors. [] Farnesyltransferase plays a crucial role in various cellular processes, and its inhibition is considered a potential strategy for cancer therapy.

Q13: Is there any information available regarding the environmental impact and degradation of this compound?

A13: While specific details regarding its environmental fate may be limited, the presence of a nitro group raises concerns about potential ecotoxicological effects. Further research is necessary to fully assess its environmental impact and explore appropriate degradation pathways.

Q14: How is this compound and its related compounds typically analyzed?

A14: High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been successfully employed for the separation and quantification of this compound and related compounds. [] This method exhibits good linearity, recovery, and accuracy, making it suitable for quality control purposes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.